molecular formula C14H26N2O4 B6229548 methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2293144-37-1

methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B6229548
CAS No.: 2293144-37-1
M. Wt: 286.4
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Description

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a cyclohexyl ring substituted with an amino group, a tert-butoxycarbonyl-protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to introduce the amino group at the 4-position.

    Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amine.

    Esterification: The protected amine is then reacted with methyl bromoacetate in the presence of a base like sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.

    Deprotection: Methyl 2-(4-aminocyclohexyl)aminoacetate.

    Substitution: Derivatives with new substituents on the amino group.

Scientific Research Applications

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.

    Biological Studies: Its derivatives are used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate depends on its specific application. In drug development, its derivatives may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminocyclohexyl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    Methyl 2-(4-hydroxycyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate: Features a hydroxyl group instead of an amino group, altering its reactivity and applications.

Uniqueness

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of both a protected amino group and an ester functionality, allowing for selective reactions and modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry and drug development.

Properties

CAS No.

2293144-37-1

Molecular Formula

C14H26N2O4

Molecular Weight

286.4

Purity

95

Origin of Product

United States

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